REACTION_CXSMILES
|
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([CH2:15][CH2:16][Cl:17])=[C:11]([N+:18]([O-])=O)[CH:10]=1)C1C=CC=CC=1>[Pd].C1COCC1>[NH2:18][C:11]1[CH:10]=[C:9]([OH:8])[CH:14]=[CH:13][C:12]=1[CH2:15][CH2:16][Cl:17]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The suspension was degassed
|
Type
|
CUSTOM
|
Details
|
purged 3 times with hydrogen
|
Type
|
CUSTOM
|
Details
|
reduced under atmospheric pressure at room temperature
|
Type
|
FILTRATION
|
Details
|
the solution was filtered by suction over Celite
|
Type
|
WASH
|
Details
|
The filter residue was washed with more CH2Cl2
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=CC(=C1)O)CCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.354 mmol | |
AMOUNT: MASS | 60.7 mg | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |